molecular formula C8H6F4O B121695 2-Fluoro-3-(trifluoromethyl)anisole CAS No. 151868-17-6

2-Fluoro-3-(trifluoromethyl)anisole

Cat. No. B121695
M. Wt: 194.13 g/mol
InChI Key: YZZDEYSCSPZMIG-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)anisole is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms and a trifluoromethyl group, which can significantly alter the chemical and physical properties of the molecules. The trifluoromethyl group, in particular, is known for its high lipophilicity and strong electron-withdrawing properties, which can enhance a molecule's cell-membrane permeability and chemical and metabolic stability .

Synthesis Analysis

The synthesis of related fluoroorganic compounds often involves complex reactions that can include the use of lithium aluminum hydride or diisobutylaluminum hydride for the reduction of hydroxy ketones to produce diols with high diastereoselectivity . Additionally, the synthesis of 2-fluoro-4-iodo-anisole, a compound similar to 2-fluoro-3-(trifluoromethyl)anisole, has been achieved through a multi-step process starting from o-amino-anisole, involving a Schiemann reaction, nitration, reduction, and a Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-(trifluoromethyl)anisole would include a benzene ring substituted with a methoxy group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents can influence the reactivity and stereochemistry of the molecule. For instance, the 2-trifluoromethyl substituent has been shown to impart high 1,2-syn stereoselectivity in the reduction of related compounds .

Chemical Reactions Analysis

Chemical reactions involving fluoroorganic compounds with a trifluoromethyl group can be quite diverse. For example, trifluoromethyl-substituted anilines have been used to synthesize isoxazoles and triazines through reactions with dianions derived from oximes . The activated trifluoromethyl group can also undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-(trifluoromethyl)anisole would be influenced by the presence of the fluorine atoms and the trifluoromethyl group. These groups are known to increase lipophilicity and electron-withdrawing capacity, which can affect the compound's solubility, boiling point, and stability. The trifluoromethylthio group, a related functional group, has been used to improve the properties of drug molecules, suggesting that the trifluoromethyl group in 2-fluoro-3-(trifluoromethyl)anisole could have similar effects .

Scientific Research Applications

Fluorine in Drug Design

2-Fluoro-3-(trifluoromethyl)anisole and related fluoroanisoles exhibit distinct conformational preferences, influencing their physicochemical and pharmacokinetic properties. Fluorination alters ligand conformation and impacts properties like lipophilicity and metabolic stability. Difluoroanisole, for instance, shows a balanced profile of properties, potentially more attractive than trifluoroanisoles for optimizing ADME properties (Xing et al., 2015).

Electrochemical Fluorination

Electrochemical fluorination processes involving anisoles, including fluoroanisoles, yield various fluorinated products. This technique is crucial in the synthesis of compounds like 2-Fluoro-3-(trifluoromethyl)anisole, contributing to the field of synthetic organic chemistry (Shainyan & Danilevich, 2006).

Torsional Potential Studies

The torsional potential around the aryl-O bond in compounds like 4-fluoro (trifluoromethoxy)benzene, which are structurally related to 2-Fluoro-3-(trifluoromethyl)anisole, has been studied using density functional methods. This research contributes to understanding the molecular dynamics and properties of fluoroanisoles (Kieninger et al., 2004).

Photoredox Systems in Catalysis

The use of trifluoromethyl groups, as seen in 2-Fluoro-3-(trifluoromethyl)anisole, is significant in catalytic fluoromethylation, especially in pharmaceuticals and agrochemicals. Photoredox catalysis using these groups enables efficient and selective radical fluoromethylation, a key process in organic synthesis (Koike & Akita, 2016).

Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of compounds structurally related to 2-Fluoro-3-(trifluoromethyl)anisole, such as 2-fluoro-2-(trifluoromethyl)-3-hydroxy ketones, leads to highly stereoselective synthesis of complex diols. This demonstrates the role of fluorinated anisoles in stereocontrolled organic synthesis (Ishihara et al., 1994).

Synthesis of Fluoroanisole Derivatives

Methods for synthesizing fluoroanisole derivatives, like 2-Fluoro-4-iodo-anisole, are crucial for creating intermediates in various chemical processes. This includes the intermediate creation for L-3-F-tyrosine, highlighting the compound's role in synthetic chemistry (Huang & Tian, 2004).

Electrochemical Fluorination of Aromatic Compounds

The electrochemical fluorination of aromatic compounds, including anisoles, leads to the production of fully-saturated perfluoroethers and other fluorinated products. This demonstrates the compound's utility in the synthesis of complex fluorinated structures (Inoue et al., 1973).

Organometallic Fluorine Chemistry

Research in organometallic fluorine chemistry, involving compounds like 2-Fluoro-3-(trifluoromethyl)anisole, is vital for synthesizing selectively fluorinated organic compounds used in pharmaceuticals and agrochemicals. This area of study provides new tools for the synthesis of these complex molecules (Grushin, 2010).

Matrix-Isolated Photolysis Studies

Studies on the photolysis of matrix-isolated trifluoromethanesulfinyl fluoride, related to 2-Fluoro-3-(trifluoromethyl)anisole, provide insights into the structural and bonding parameters of fluorosulfenyl esters. This research is essential for understanding the photolytic behavior of such compounds (Bielefeldt et al., 1988).

Metal-Organic Frameworks for Gas Adsorption

Fluorous metal-organic frameworks, which could potentially incorporate 2-Fluoro-3-(trifluoromethyl)anisole structures, demonstrate high-density gas adsorption capabilities. This application is significant in materials science, particularly in gas storage and separation technologies (Yang et al., 2007).

Safety And Hazards

2-Fluoro-3-(trifluoromethyl)anisole may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn .

Future Directions

The future directions of 2-Fluoro-3-(trifluoromethyl)anisole research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles, given the relevance of the trifluoromethyl group . Another direction could involve the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .

properties

IUPAC Name

2-fluoro-1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZDEYSCSPZMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379210
Record name 2-Fluoro-3-(trifluoromethyl)anisole
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Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)anisole

CAS RN

151868-17-6
Record name 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene
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Record name 2-Fluoro-3-(trifluoromethyl)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-3-(trifluoromethyl)-phenol (4.87 g, 27.04 mmol) and iodomethane (4.60 g, 32.4 mmol) in acetone (50 mL) is cooled to 0° C. and then 325 mesh potassium carbonate (4.48 g, 32.4 mmol) is added. The reaction is warmed to rt and stirred for 17 hours under N2. The reaction filtered to remove the solids, and the filtrate is acidified with 1 N HCl. The mixture is diluted with water and extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford 4.76 g (91%) of 2-fluoro-3-methoxybenzotrifluoride that is utilized without purification. Rf=0.35 (4/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two

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